N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide
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Overview
Description
N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide is a chemical compound with significant research interest due to its unique structure and potential applications in various fields of science. This compound is characterized by its molecular formula and the presence of distinct chemical groups that contribute to its overall properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide typically involves the following steps:
Starting Material Preparation: : The synthesis begins with the preparation of key starting materials, such as 2,4-dichlorophenyl ethyl ketone and 1-ethylpyrazole.
Formation of Intermediates: : The key intermediates are then formed through various chemical reactions, including alkylation and condensation reactions.
Final Coupling Reaction: : The final step involves the coupling of the intermediates to form the target compound. Reaction conditions such as temperature, solvent choice, and catalyst may vary to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for efficiency and cost-effectiveness. Common industrial methods include batch and continuous-flow synthesis, depending on the required scale and production volume.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: : Oxidative processes can modify the functional groups present in the molecule.
Reduction: : Reduction reactions can alter the oxidation state of specific atoms within the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
The reactions typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve desired outcomes.
Major Products
Scientific Research Applications
N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide has a wide range of applications in scientific research, including:
Chemistry: : It is used as a precursor for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: : The compound is studied for its interactions with biological macromolecules and potential therapeutic effects.
Medicine: : Research explores its potential as a drug candidate for various diseases, owing to its unique structure and bioactivity.
Industry: : It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways, leading to its observed effects. These targets may include enzymes, receptors, or other proteins that modulate cellular functions. The exact pathways can vary depending on the context of its use and the specific biological or chemical environment.
Comparison with Similar Compounds
Compared to other similar compounds, N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide stands out due to its unique combination of chemical groups and their spatial arrangement. Similar compounds may include analogs with variations in the substituents or core structure, such as:
N-[(1S)-1-(4-chlorophenyl)ethyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide
N-[(1S)-1-(2,4-difluorophenyl)ethyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide
Conclusion
This compound is a compound with diverse applications in scientific research and industry, thanks to its unique chemical structure and reactivity
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Properties
IUPAC Name |
N-[(1S)-1-(2,4-dichlorophenyl)ethyl]-4-(1-ethylpyrazol-4-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24Cl2N4O/c1-3-25-12-15(11-22-25)14-6-8-24(9-7-14)19(26)23-13(2)17-5-4-16(20)10-18(17)21/h4-5,10-14H,3,6-9H2,1-2H3,(H,23,26)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDSWLMWNNPQFA-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CCN(CC2)C(=O)NC(C)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)C2CCN(CC2)C(=O)N[C@@H](C)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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